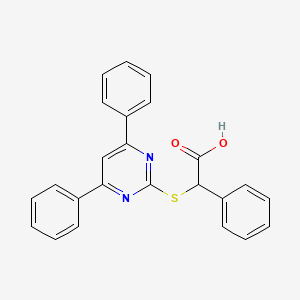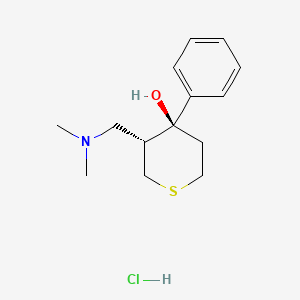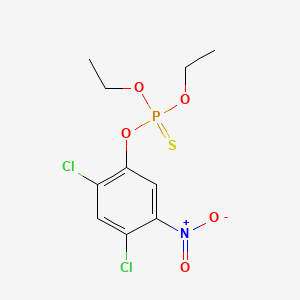
Phosphorothioic acid, O-(2,4-dichloro-5-nitrophenyl) O,O-diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorothioic acid, O-(2,4-dichloro-5-nitrophenyl) O,O-diethyl ester is an organophosphorus compound commonly used as an insecticide. It is known for its effectiveness in controlling a wide range of pests in agricultural settings. The compound is a white to light yellow crystalline solid that is highly soluble in organic solvents but insoluble in water .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorothioic acid, O-(2,4-dichloro-5-nitrophenyl) O,O-diethyl ester typically involves multiple steps. One common method includes the reaction of 2,4-dichloro-5-nitrophenol with diethyl phosphorochloridothioate in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The use of automated systems and reactors helps in maintaining consistent reaction conditions and yields .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphorothioic acid, O-(2,4-dichloro-5-nitrophenyl) O,O-diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphorus atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted phosphorothioates.
Wissenschaftliche Forschungsanwendungen
Phosphorothioic acid, O-(2,4-dichloro-5-nitrophenyl) O,O-diethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound in studying organophosphorus chemistry.
Biology: Employed in studies related to enzyme inhibition, particularly acetylcholinesterase.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the formulation of insecticides and pesticides for agricultural use.
Wirkmechanismus
The compound exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme crucial for nerve function. By inhibiting this enzyme, the compound disrupts the normal transmission of nerve impulses, leading to the paralysis and death of pests. The molecular targets include the active site of acetylcholinesterase, where the compound forms a covalent bond, rendering the enzyme inactive .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Parathion: Another organophosphorus insecticide with a similar mechanism of action.
Malathion: A widely used insecticide that also inhibits acetylcholinesterase but has a different chemical structure.
Chlorpyrifos: An organophosphate with similar applications but different toxicity profiles.
Uniqueness
Phosphorothioic acid, O-(2,4-dichloro-5-nitrophenyl) O,O-diethyl ester is unique due to its specific chemical structure, which provides a balance between efficacy and environmental persistence. Its selective toxicity towards pests and relatively lower impact on non-target organisms make it a valuable tool in pest management .
Eigenschaften
CAS-Nummer |
84197-36-4 |
|---|---|
Molekularformel |
C10H12Cl2NO5PS |
Molekulargewicht |
360.15 g/mol |
IUPAC-Name |
(2,4-dichloro-5-nitrophenoxy)-diethoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C10H12Cl2NO5PS/c1-3-16-19(20,17-4-2)18-10-6-9(13(14)15)7(11)5-8(10)12/h5-6H,3-4H2,1-2H3 |
InChI-Schlüssel |
BEIVXARPXIPOLT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=S)(OCC)OC1=C(C=C(C(=C1)[N+](=O)[O-])Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




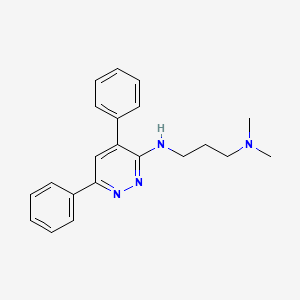
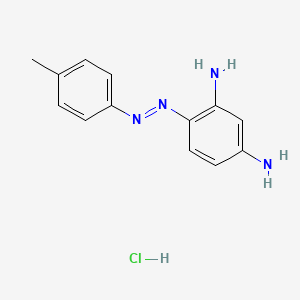

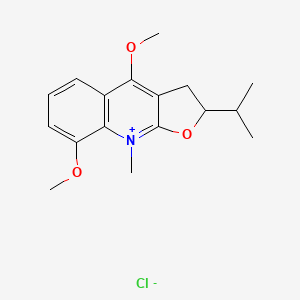
![2-ethyl-9-methyl-5-(1H-pyrrolo[2,3-c]pyridin-3-yl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12748179.png)


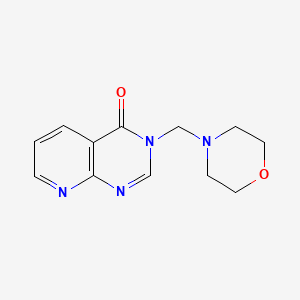
![methyl (1R,2R,8S)-8-(bromomethyl)-1,4-dihydroxy-2-methyl-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-1,3,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B12748206.png)
